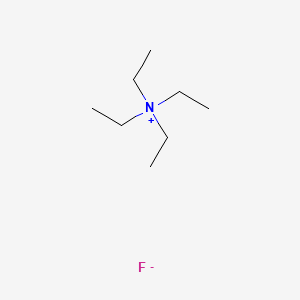
氟氨宁
描述
科学研究应用
组织成像和光动力疗法
使用分子探针进行组织成像:萘酰亚胺-花菁基于磺酰胺用于小鼠组织中谷胱甘肽的双模式组织成像。本研究重点介绍了分子探针在生物学应用中的使用 (Xu 等,2019).
皮肤病光动力疗法:在各种皮肤病的光动力疗法中,叶绿素、酞菁和卟啉衍生物被用作光敏剂,展示了这些化合物在医学治疗中的应用 (de Annunzio 等,2019).
激光诱导荧光在医学中的应用:激光诱导荧光 (LIF) 被用于分析光敏剂和检测肿瘤,展示了 LIF 在医学诊断和治疗计划中的潜力 (Kwaśny & Bombalska, 2022).
荧光和成像技术
用于生物医学可视化的花青探针:讨论了在活体动物中进行体内荧光成像的花青基系统,表明了这些探针在生物医学研究中的潜力 (Fei 等,2021).
荧光诊断和光动力疗法:本文概述了光动力疗法和荧光诊断在俄罗斯的临床应用,提供了对这些技术在医疗保健中实际应用的见解 (Popovkina 等,2022).
安全和危害
When handling Flunamine, it’s important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
2-[bis(4-fluorophenyl)methoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8,15H,9-10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEDRGWUDRUNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198416 | |
| Record name | Flunamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flunamine | |
CAS RN |
50366-32-0 | |
| Record name | Flunamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050366320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUNAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ1GXE233H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Flunamine in the context of the research paper?
A1: The research paper focuses on a novel method for synthesizing a crucial intermediate for Pimavanserin, a medication used to treat hallucinations and delusions associated with Parkinson’s disease. Flunamine, specifically 4-Flunamine, acts as a starting material in this synthesis. It undergoes a reductive amination reaction with either N-Methyl-4-piperidone or 1-Methyl-4-piperidylamine, utilizing hydrogen as a reducing agent in the presence of a specialized cobalt catalyst. This reaction yields 4-(4-Fluorobenzylamino)-1-methylpiperidine, the desired Pimavanserin intermediate [].
Q2: Can you elaborate on the catalytic process using Flunamine as described in the research?
A2: The research highlights the development of a cost-effective and efficient cobalt catalyst, immobilized on a carbon-nitrogen material, for the synthesis of the Pimavanserin intermediate. This catalyst exhibits high activity and selectivity in the reductive amination of Flunamine with the appropriate piperidine derivative. The reaction is carried out at a specific temperature and pressure, optimized for optimal yield and purity of the desired intermediate [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1293629.png)
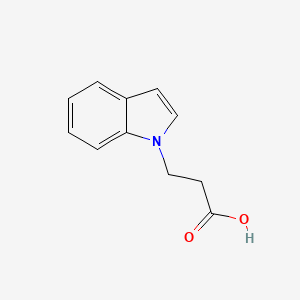
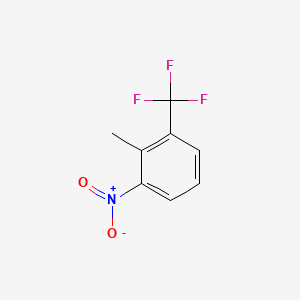
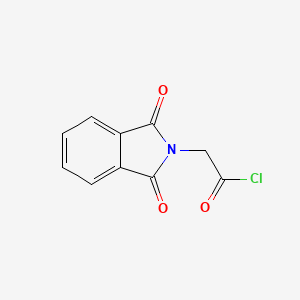
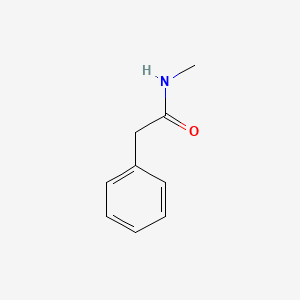

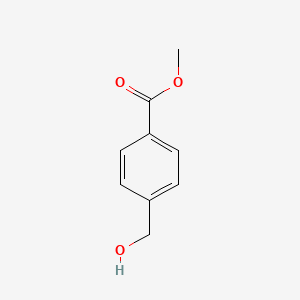

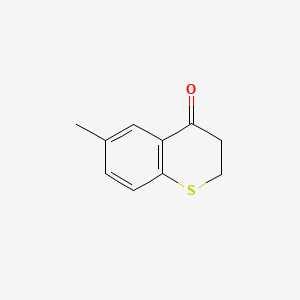
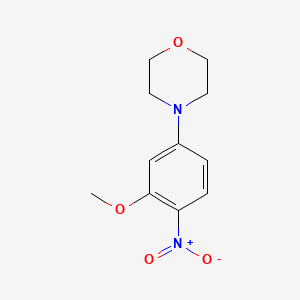

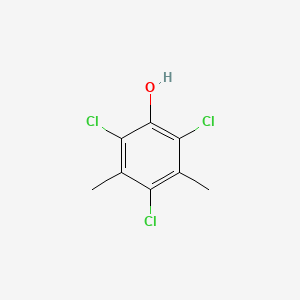
![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)
